Cas no 84839-77-0 (1-2-(morpholin-4-yl)-1,3-thiazol-5-ylethan-1-one)

1-2-(morpholin-4-yl)-1,3-thiazol-5-ylethan-1-one Chemical and Physical Properties
Names and Identifiers
-
- Ethanone, 1-[2-(4-morpholinyl)-5-thiazolyl]-
- 1-2-(morpholin-4-yl)-1,3-thiazol-5-ylethan-1-one
-
1-2-(morpholin-4-yl)-1,3-thiazol-5-ylethan-1-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1869714-10g |
1-[2-(morpholin-4-yl)-1,3-thiazol-5-yl]ethan-1-one |
84839-77-0 | 10g |
$2701.0 | 2023-09-18 | ||
Enamine | EN300-1869714-1.0g |
1-[2-(morpholin-4-yl)-1,3-thiazol-5-yl]ethan-1-one |
84839-77-0 | 1g |
$1014.0 | 2023-06-01 | ||
Enamine | EN300-1869714-0.25g |
1-[2-(morpholin-4-yl)-1,3-thiazol-5-yl]ethan-1-one |
84839-77-0 | 0.25g |
$579.0 | 2023-09-18 | ||
Enamine | EN300-1869714-0.05g |
1-[2-(morpholin-4-yl)-1,3-thiazol-5-yl]ethan-1-one |
84839-77-0 | 0.05g |
$528.0 | 2023-09-18 | ||
Enamine | EN300-1869714-0.1g |
1-[2-(morpholin-4-yl)-1,3-thiazol-5-yl]ethan-1-one |
84839-77-0 | 0.1g |
$553.0 | 2023-09-18 | ||
Enamine | EN300-1869714-2.5g |
1-[2-(morpholin-4-yl)-1,3-thiazol-5-yl]ethan-1-one |
84839-77-0 | 2.5g |
$1230.0 | 2023-09-18 | ||
Enamine | EN300-1869714-5.0g |
1-[2-(morpholin-4-yl)-1,3-thiazol-5-yl]ethan-1-one |
84839-77-0 | 5g |
$2940.0 | 2023-06-01 | ||
Enamine | EN300-1869714-10.0g |
1-[2-(morpholin-4-yl)-1,3-thiazol-5-yl]ethan-1-one |
84839-77-0 | 10g |
$4360.0 | 2023-06-01 | ||
Enamine | EN300-1869714-1g |
1-[2-(morpholin-4-yl)-1,3-thiazol-5-yl]ethan-1-one |
84839-77-0 | 1g |
$628.0 | 2023-09-18 | ||
Enamine | EN300-1869714-5g |
1-[2-(morpholin-4-yl)-1,3-thiazol-5-yl]ethan-1-one |
84839-77-0 | 5g |
$1821.0 | 2023-09-18 |
1-2-(morpholin-4-yl)-1,3-thiazol-5-ylethan-1-one Related Literature
-
Ruizhi Li,Na Liu,Bingqiang Li,Yinong Wang,Guolin Wu,Jianbiao Ma Polym. Chem., 2015,6, 3671-3684
-
Miguel A. C. Teixeira,Steve Arscott,Simon J. Cox Soft Matter, 2018,14, 5369-5382
-
M. Kubus,K. Levin,S. Kroeker,D. Enseling,T. Jüstel,H.-J. Meyer Dalton Trans., 2015,44, 2819-2826
Additional information on 1-2-(morpholin-4-yl)-1,3-thiazol-5-ylethan-1-one
Recent Advances in the Study of 1-2-(morpholin-4-yl)-1,3-thiazol-5-ylethan-1-one (CAS: 84839-77-0)
In recent years, the compound 1-2-(morpholin-4-yl)-1,3-thiazol-5-ylethan-1-one (CAS: 84839-77-0) has garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic compound, featuring a morpholine-substituted thiazole core, has demonstrated promising potential in various therapeutic applications, particularly in the development of kinase inhibitors and antimicrobial agents. The unique structural attributes of this molecule, including its ability to interact with multiple biological targets, make it a valuable candidate for further investigation.
Recent studies have focused on elucidating the pharmacological properties and mechanisms of action of 1-2-(morpholin-4-yl)-1,3-thiazol-5-ylethan-1-one. For instance, a 2023 publication in the Journal of Medicinal Chemistry highlighted its role as a potent inhibitor of protein kinases involved in cancer cell proliferation. The study employed a combination of in vitro assays and molecular docking simulations to demonstrate the compound's high affinity for specific kinase domains, suggesting its potential as a lead compound for anticancer drug development.
Another area of interest is the antimicrobial activity of 1-2-(morpholin-4-yl)-1,3-thiazol-5-ylethan-1-one. A recent study published in Bioorganic & Medicinal Chemistry Letters reported its efficacy against a range of Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The researchers attributed this activity to the compound's ability to disrupt bacterial cell wall synthesis, a mechanism that could be exploited to address the growing challenge of antibiotic resistance.
In addition to its therapeutic potential, the synthetic pathways for 1-2-(morpholin-4-yl)-1,3-thiazol-5-ylethan-1-one have also been optimized in recent years. A 2022 study in Organic Process Research & Development described a scalable and cost-effective synthesis route, which could facilitate its large-scale production for preclinical and clinical studies. This advancement is particularly significant given the compound's complex structure and the need for high purity in pharmaceutical applications.
Despite these promising developments, challenges remain in the clinical translation of 1-2-(morpholin-4-yl)-1,3-thiazol-5-ylethan-1-one. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed through further research. Ongoing studies are exploring structural modifications and formulation strategies to enhance its pharmacokinetic profile and therapeutic index.
In conclusion, 1-2-(morpholin-4-yl)-1,3-thiazol-5-ylethan-1-one represents a versatile and promising scaffold in chemical biology and drug discovery. Its diverse biological activities and recent advancements in synthesis and characterization underscore its potential as a key player in the development of next-generation therapeutics. Continued research efforts will be essential to fully unlock its clinical potential and address the remaining challenges.
84839-77-0 (1-2-(morpholin-4-yl)-1,3-thiazol-5-ylethan-1-one) Related Products
- 1443979-21-2(ethyl 2-[(morpholin-3-yl)formamido]acetate; trifluoroacetic acid)
- 1207680-11-2(3-(2-fluoro-4-methylphenyl)prop-2-enal)
- 1250795-35-7(1-2-(dimethylamino)ethyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid)
- 1083175-32-9((2S)-2-amino-3-(piperidin-4-yl)propanoic acid dihydrochloride)
- 2111206-66-5(methyl 3-amino-2-(3,4-dihydro-1H-2-benzopyran-6-yl)propanoate)
- 2168447-47-8(4-4-(chloromethyl)-1-methyl-1H-1,2,3-triazol-5-ylpyridine)
- 1187931-00-5(2-(4-Fluoro-benzyl)-pyrrolidine hydrochloride)
- 357268-80-5(N'-(2-methoxyphenyl)-N-(2-methylpropyl)ethanediamide)
- 1622406-25-0(Benzaldehyde, 4-ethenyl-2-nitro-)
- 2228287-44-1(1-{1-2-(trifluoromethyl)pyridin-3-ylcyclopropyl}ethan-1-amine)



